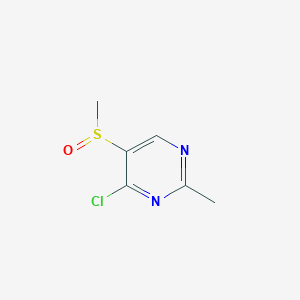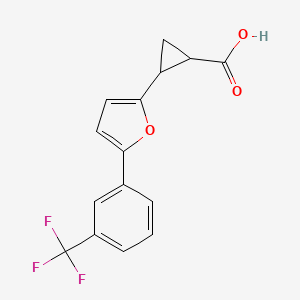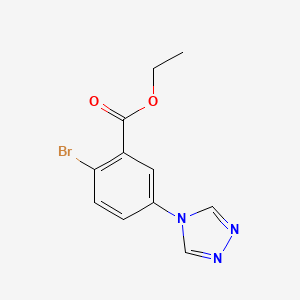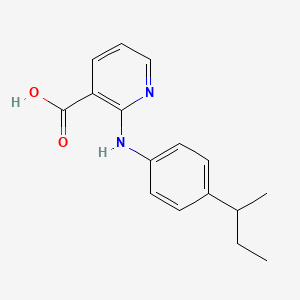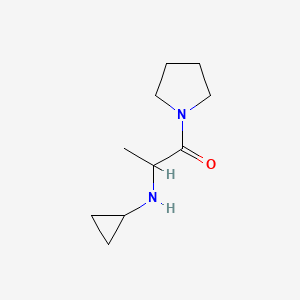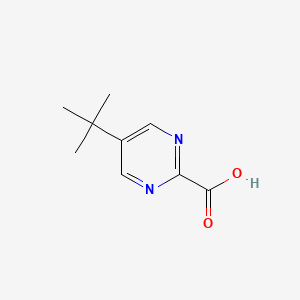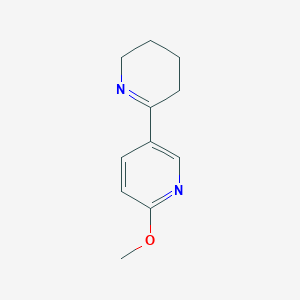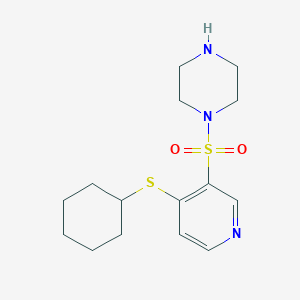
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring, a pyridine ring, and a cyclohexylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and have similar biological activities.
Pyridine Derivatives: Compounds such as indinavir and sitagliptin also feature pyridine rings and are used in medicinal chemistry.
Uniqueness
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine and pyridine derivatives, potentially leading to unique applications and effects.
Propriétés
Formule moléculaire |
C15H23N3O2S2 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
1-(4-cyclohexylsulfanylpyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C15H23N3O2S2/c19-22(20,18-10-8-16-9-11-18)15-12-17-7-6-14(15)21-13-4-2-1-3-5-13/h6-7,12-13,16H,1-5,8-11H2 |
Clé InChI |
ROYDDRWXOGYYSX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SC2=C(C=NC=C2)S(=O)(=O)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15058727.png)
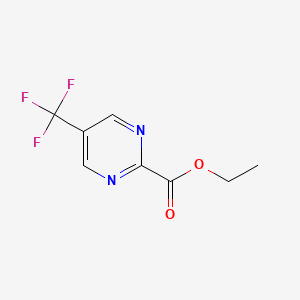
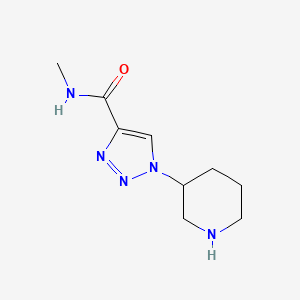
![3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B15058744.png)

![2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B15058768.png)
